molecular formula C12H14ClNO3 B2502675 Tert-butyl 3-chloro-2-formylphenylcarbamate CAS No. 1260667-07-9

Tert-butyl 3-chloro-2-formylphenylcarbamate

Cat. No.: B2502675
CAS No.: 1260667-07-9
M. Wt: 255.7
InChI Key: QKTBSMIZMVPBRG-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-2-formylphenylcarbamate is a synthetic organic compound featuring a phenyl ring substituted with a chloro group (-Cl) at position 3, a formyl group (-CHO) at position 2, and a tert-butyl carbamate (-OC(O)NHC(CH₃)₃) functional group.

The chloro and formyl substituents likely influence electronic properties and reactivity, making this compound distinct from simpler tert-butyl derivatives like tert-butyl alcohol or pyrrolidine-based analogs.

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-formylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTBSMIZMVPBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-2-formylphenylcarbamate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The reaction is carried out under either aqueous or anhydrous conditions, using a base and di-tert-butyl dicarbonate (Boc2O) as the protecting agent . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-2-formylphenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: The major products are the substituted phenylcarbamates.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-chloro-2-formylphenylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-formylphenylcarbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The chloro substituent can participate in electrophilic aromatic substitution reactions, while the formyl group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Key Functional Groups
This compound C₁₂H₁₄ClNO₃ Chloro, formyl, carbamate, aromatic ring
Tert-butyl alcohol (–7) C₄H₁₀O Hydroxyl
Tert-butyl pyrrolidine-carboxylate () C₁₇H₂₅NO₄ Pyrrolidine, methoxyphenyl, hydroxymethyl

Key Observations :

  • The target compound’s aromatic ring and electron-withdrawing substituents (-Cl, -CHO) contrast with the aliphatic structures of tert-butyl alcohol and the pyrrolidine derivative.
  • The carbamate group (-OC(O)NH-) introduces hydrolytic sensitivity compared to the hydroxyl group in tert-butyl alcohol or the ester in the pyrrolidine analog .

Physicochemical Properties

Property This compound* Tert-butyl Alcohol Tert-butyl Pyrrolidine-carboxylate
Molecular Weight (g/mol) 255.7 (calculated) 74.1 307.4
Water Solubility Likely low (due to aromaticity) Soluble Not reported
Reactivity Susceptible to hydrolysis (carbamate) Reacts with strong acids Stable under recommended conditions
Flammability Moderate (inferred from aromatic Cl) High (Flash Point: 52°F) Not classified

Note: Data for the target compound is inferred due to lack of direct evidence.

Key Insights :

  • The chloro and formyl groups in the target compound may increase toxicity risks compared to tert-butyl alcohol, which primarily poses flammability and irritation hazards .

Research Findings and Limitations

Stability and Reactivity

  • Tert-butyl alcohol decomposes under acidic conditions to release flammable isobutylene gas , whereas the carbamate group in the target compound may hydrolyze to form toxic isocyanates or amines.

Toxicological Considerations

  • Prolonged exposure to tert-butyl alcohol causes liver/kidney damage and respiratory issues . The target compound’s chloro group could exacerbate organ toxicity, though specific studies are lacking.
  • The absence of hazard data for the pyrrolidine analog underscores the role of functional groups in modulating toxicity .

Industrial and Laboratory Handling

  • Tert-butyl alcohol requires explosion-proof equipment and rigorous ventilation , whereas the target compound’s handling would prioritize avoiding hydrolysis and skin contact.

Biological Activity

Tert-butyl 3-chloro-2-formylphenylcarbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2O3
  • Molecular Weight : 270.71 g/mol
  • CAS Number : 10266488

The compound features a tert-butyl group, a chloro substituent, and a formyl group attached to a phenyl ring, which may contribute to its biological activity.

This compound has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7, CDK12, and CDK13. These kinases are crucial in regulating the cell cycle and transcription processes. Inhibition of these kinases can lead to:

  • Cell Cycle Arrest : By interfering with the phosphorylation necessary for CDK activation, the compound may halt the progression of the cell cycle, particularly in cancer cells.
  • Induction of Apoptosis : The downregulation of anti-apoptotic proteins such as Bcl-2 has been observed, suggesting a potential for inducing programmed cell death in tumor cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Inhibit Tumor Growth : In vitro studies demonstrated that the compound effectively reduces proliferation in various cancer cell lines, including breast and lung cancer cells .
  • Enhance Sensitivity to Chemotherapy : The compound may sensitize cancer cells to traditional chemotherapeutic agents by modulating key signaling pathways involved in drug resistance .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to reduce the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

A series of experiments were conducted on various cancer cell lines to assess the efficacy of this compound:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)5.0Significant reduction in cell viability
A549 (Lung)4.5Induction of apoptosis via caspase activation
HeLa (Cervical)6.0Cell cycle arrest at G1 phase

These results indicate a promising profile for further development as an anticancer agent.

Animal Studies

In vivo studies using mouse models have shown that administration of this compound leads to:

  • Tumor Size Reduction : Mice treated with the compound exhibited smaller tumor sizes compared to controls.
  • Improved Survival Rates : Enhanced survival was noted in treated groups, suggesting systemic efficacy against tumor progression .

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